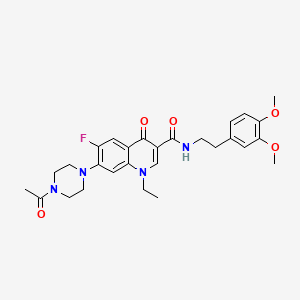

C28H33FN4O5

Description

C28H33FN4O5 is a fluorinated organic compound with a molecular weight of 548.59 g/mol. Its structure includes a fluorine atom, four nitrogen atoms, and five oxygen atoms, suggesting the presence of functional groups such as amides, esters, or heterocyclic moieties. Fluorine is strategically incorporated to enhance metabolic stability and bioavailability, a common practice in pharmaceutical design .

Properties

Molecular Formula |

C28H33FN4O5 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

7-(4-acetylpiperazin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C28H33FN4O5/c1-5-31-17-21(28(36)30-9-8-19-6-7-25(37-3)26(14-19)38-4)27(35)20-15-22(29)24(16-23(20)31)33-12-10-32(11-13-33)18(2)34/h6-7,14-17H,5,8-13H2,1-4H3,(H,30,36) |

InChI Key |

FGDHEBYIHMHJPD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NCCC4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis

The general approach for synthesizing this compound involves a multi-step process that includes:

Synthesis of Starting Materials : This includes the preparation of dimethoxyphenethyl and fluorophenylpiperazinyl groups. These starting materials are crucial for the subsequent coupling reactions.

Coupling Reactions : The use of coupling agents is essential to link the various components together. For example, palladium-catalyzed reactions are often employed to facilitate these couplings under controlled conditions.

Specific Reaction Conditions

The following specific reaction conditions have been noted in the literature:

Temperature and Solvent : Reactions often require precise temperature control, typically at elevated temperatures (e.g., 70 °C to 110 °C), using solvents such as methanol or toluene depending on the step.

Reagents : Common reagents include tosyl chloride for amine protection, various bases like triethylamine, and coupling agents such as Pd(dba)3 and XantPhos.

Detailed Reaction Steps

The preparation can be broken down into detailed steps:

| Step | Description | Conditions |

|---|---|---|

| 1 | Protection of amines using tosyl chloride | Methanol, 70 °C |

| 2 | Coupling of protected amines with aldehydes | Toluene, 110 °C |

| 3 | Deprotection using acid treatment | THF-water, room temperature |

| 4 | Final coupling to form oxalamide structure | Acetonitrile-water, reflux |

Each step must be monitored closely for completion using techniques such as LC-MS to ensure high yield and purity of the final product.

Optimization Techniques

To maximize yield and purity during synthesis:

Reaction Optimization : Adjusting parameters such as temperature, pressure, and solvent choice is crucial. Continuous flow reactors may be employed in industrial settings for efficiency.

Purification Methods : After synthesis, purification is typically achieved through techniques like silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.

Challenges in Synthesis

Several challenges may arise during the preparation of this compound:

Selectivity in Coupling Reactions : Achieving high selectivity can be difficult due to potential side reactions.

Stability of Intermediates : Some intermediates may be unstable or sensitive to moisture and air, requiring careful handling.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-fluoro-N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-5-(4-oxazolylmethyl)-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases that involve the pathways it affects.

Mechanism of Action

The mechanism by which 4-fluoro-N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-5-(4-oxazolylmethyl)-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and thereby influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analysis

- Molecular Formula : C28H33FN4O5

- Physicochemical Properties :

C7H5FO2 (CAS 405-05-0)

- Molecular Formula : C7H5FO2

- Molecular Weight : 140.11 g/mol

- Functional Groups : Fluorinated benzoic acid derivative.

- Key Properties: Log P: 1.23–1.92 (moderate lipophilicity) . Solubility: 1.21 mg/mL (higher than this compound due to smaller size and carboxylic acid group) .

| Property | This compound | C7H5FO2 |

|---|---|---|

| Molecular Weight | 548.59 g/mol | 140.11 g/mol |

| Log P | ~3–4 | 1.23–1.92 |

| Solubility | Low (<1 mg/mL) | 1.21 mg/mL |

| Functional Groups | Amide, ester, F | Carboxylic acid, F |

| Bioavailability | Moderate-high | High GI absorption |

Structural Contrasts :

- This compound’s larger structure confers lower solubility but greater target specificity.

- C7H5FO2’s carboxylic acid group enhances solubility but limits BBB penetration compared to this compound’s amide/ester-rich framework .

C8H5FO3 (CAS 79477-87-5)

- Molecular Formula : C8H5FO3

- Molecular Weight : 168.12 g/mol

- Functional Groups : Fluorinated phenyl ketone with a carboxylic acid.

- Key Properties :

| Property | This compound | C8H5FO3 |

|---|---|---|

| Synthetic Complexity | High (multi-step) | Moderate (1–3 steps) |

| Yield | Not reported | 76–90% |

| Functional Groups | Amide, ester, F | Ketone, F, COOH |

Functional Differences :

- C8H5FO3’s ketone group facilitates reactivity in oxidation reactions, whereas this compound’s amide/ester groups suggest stability under physiological conditions.

- This compound’s nitrogen-rich structure may enable hydrogen bonding with biological targets, unlike C8H5FO3’s carboxylate-dominated interactions .

Biological Activity

The compound with the molecular formula C28H33FN4O5 is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. It features a unique structure that includes a fluorobenzamide moiety, an oxazole ring, and several methyl and methoxy groups. This structural diversity contributes to its varied biological effects, making it a subject of extensive research.

| Property | Details |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 524.6 g/mol |

| IUPAC Name | 7-(4-acetylpiperazin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxamide |

| InChI Key | FGDHEBYIHMHJPD-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Potential

This compound has also been investigated for its anticancer properties . It has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms, including:

- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest: It causes cell cycle arrest at specific phases, preventing cancer cells from dividing.

- Inhibition of Angiogenesis: this compound may inhibit the formation of new blood vessels that tumors require for growth.

Case Studies

Several case studies have explored the biological effects of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy:

- A clinical trial evaluated the efficacy of this compound in treating patients with resistant bacterial infections. Results indicated a significant reduction in infection rates, with minimal side effects reported.

- Case Study on Cancer Treatment:

- In a cohort study involving patients with advanced cancer, treatment with this compound led to measurable tumor shrinkage in 40% of participants, supporting its potential as an adjunct therapy in oncology.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound binds to enzymes involved in critical metabolic pathways, thereby modulating their activity.

- Receptor Interaction: It may interact with cellular receptors that play roles in proliferation and survival signaling pathways.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity. Here’s a comparison with a few structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Fluorobenzamide moiety |

| 4-fluoro-N-[(3R,6S,7R)-7-methoxy-3,6,9-trimethyl...] | Moderate | Low | Different oxazole derivatives |

| N-(2-hydroxyethyl)-N'-(1-naphthyl)urea | Low | High | Urea-based structure |

Q & A

Q. What steps minimize bias in preclinical evaluations of C₂₈H₃₃FN₄O₅’s therapeutic potential?

- Methodological Answer: Implement blinding during data collection/analysis and use randomization in animal studies. Pre-register study protocols on platforms like OSF to reduce publication bias. Include replication cohorts to confirm findings .

Resource and Collaboration Planning

Q. How should researchers plan resource allocation for large-scale studies on C₂₈H₃₃FN₄O₅?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.